molecular formula C25H14Br2 B070725 2,7-Dibromo-9,9'-spirobifluorene CAS No. 171408-84-7

2,7-Dibromo-9,9'-spirobifluorene

Cat. No. B070725
M. Wt: 474.2 g/mol
InChI Key: UPJLZKCEPFAKSH-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9’-spirobifluorene is a 9,9 substituted poly (2,7-fluorene) that is synthesized from 2,7-dribromo-9-fluorenone . It has high photoluminescence and electroluminescent quantum efficiency, making it useful in the development of organic electronic devices .


Synthesis Analysis

The compound is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . This process results in a 9,9 substituted poly (2,7-fluorene) .


Molecular Structure Analysis

The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the color stability by preventing the formation of aggregates or excimers .


Chemical Reactions Analysis

The compound is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl .


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 557.4±50.0 °C at 760 mmHg, and a flash point of 335.1±29.4 °C . It has a molecular weight of 474.19 g/mol .

Scientific Research Applications

  • Synthesis and Fluorescence Variations : An improved synthesis method for pure 2,2'-Dibromo-9,9'-spirobifluorene led to the preparation of fluorescent derivatives with varied fluorescence in solution and solid state (Chiang, Shu, & Chen, 2005).

  • Amorphous Poly-2,7-fluorene Networks : Novel amorphous poly-2,7-fluorene networks using 2,7-dibromo-9,9'-spirobifluorene showed high glass transition temperatures and good photoluminescence, suitable for multilayer LEDs (Marsitzky, Murray, Scott, & Carter, 2001).

  • Organic Light-Emitting Material Synthesis : A synthetic procedure for 2,7-dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene was developed, offering high yields and large-scale production potential for full-color display elements (Sun, Li, Liu, Zhuang, & Lou, 2011).

  • High Triplet-Energy Hosts for Blue Phosphorescent Emitters : Synthesis of ortho-linked 9,9'-spirobifluorenes provided high triplet energies, beneficial as hosts for blue phosphorescent emitters in OLEDs (Fan, Chen, Gan, Yang, Zhong, Qin, & Ma, 2010).

  • Electron Transport Materials in OLEDs : Modified spirobifluorene materials were developed as electron transport layers in OLEDs, offering improved thermal properties and efficient electron transport (Kang, Lim, & Lee, 2022).

  • Influence of Molecular Dipoles on OLEDs : Research on dipolar spirobifluorene compounds showed the correlation between molecular dipoles and photoluminescence intensity, impacting OLED performance (Chiang, Tseng, Chen, Hsu, & Shu, 2008).

  • New Synthesis Routes for Spirobifluorene Diamines : Novel synthetic methods for spirobifluorene diamines were explored for potential applications in polyimide materials (Xiao-hui, 2007).

  • Highly Luminescent Pyrene Dye Based on Spirobifluorene : A luminescent pyrene dye with a spirobifluorene skeleton was synthesized, showing significant potential in luminescence applications (Sumi & Konishi, 2010).

  • Electroluminescent Spiro-type Molecules : Studies on electroluminescent spiro molecules focused on their electronic structure and optical properties, relevant for optoelectronic applications (Johansson et al., 1997).

Safety And Hazards

The compound is classified as a non-combustible solid . Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The compound can be used in the preparation of 9,9’-spirobifluorene-based small molecules, which can further be utilized as host materials in organic light emitting diodes (OLEDs) . This suggests potential applications in the field of organic electronics.

Relevant Papers The compound has been discussed in several papers. For instance, a paper titled “Improved Synthesis of 2,2‘-Dibromo-9,9‘-spirobifluorene and Its 2,2‘-Bisdonor-7,7‘-bisacceptor-Substituted Fluorescent Derivatives” discusses its synthesis . Another paper titled “Molecular structure simplification of the most common hole transport materials in perovskite solar cells” discusses its use in perovskite solar cells .

properties

IUPAC Name

2',7'-dibromo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14Br2/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJLZKCEPFAKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573926
Record name 2,7-Dibromo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-9,9'-spirobifluorene

CAS RN

171408-84-7
Record name 2,7-Dibromo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9,9'-spirobi[9H-fluorene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to a method similar to that of synthesis example 3, 2,7-dibromofluorenone (0.1 mol) and 2-biphenyl magnesium bromide are agitated in ether for 3 hr, followed by cooling to room temperature, further followed by slowly adding 50 ml of acetic acid. Ether is distilled away under reduced pressure, followed by adding thereto substantially 5 ml of HCl. Thereafter, the solution is refluxed for 1 hr, followed by filtering precipitate by suction, further followed by washing with water and recrystallizing with methanol. Thereby, 2,7-dibromo-9,9′-spirobifluorene is obtained (yield: 60%).
Name
2,7-dibromofluorenone
Quantity
0.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
2-biphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
CH Qi, XL Lei, XX Sun, Y Hu - Advanced Materials Research, 2013 - Trans Tech Publ
A simple and efficient synthetic procedure of 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobi [fluoren has been developed. The new monomer of 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-…
Number of citations: 2 www.scientific.net
X Wang, L Zhao, S Shao, J Ding, L Wang, X Jing… - Polymer …, 2014 - pubs.rsc.org
A series of blue-emitting poly(spirobifluorene)s (PSFs), namely, Cz-PSF, 4RO-PSF and DPA-PSF, have been designed and synthesized by incorporating 2,7-bis(3,6-di-tert-butyl-9H-…
Number of citations: 21 pubs.rsc.org
KS Lee, YH Kim, Y Lee, J Jang… - Journal of Polymer …, 2005 - Wiley Online Library
Polymers containing alkoxy‐substituted spirobifluorene have been prepared from nickel(0)‐mediated coupling or palladium‐catalyzed Suzuki coupling. The polymers were …
Number of citations: 18 onlinelibrary.wiley.com
H Xiao, H Yin, X Zhang - pstorage-acs-6854636.s3 …
General Methods. Compound 3 was prepared according to our previous method. 1 Melting points were determined with an XT-4A apparatus and are uncorrected. 1 H NMR and 13 C …
F Polo, F Rizzo, M Veiga-Gutierrez… - Journal of the …, 2012 - ACS Publications
The spectroscopic and electrochemical behavior as well as electrogenerated chemiluminescence (ECL) of a series of donor−π–donor derivatives bearing triphenylamine groups as …
Number of citations: 83 pubs.acs.org
R Zhu, GA Wen, JC Feng, RF Chen… - Macromolecular …, 2005 - Wiley Online Library
A p–n di‐channel copolymer based on polyfluorene (PF) has been designed and prepared. Branches containing oxadiazole units are attached to the PF backbone through the spiro‐…
Number of citations: 51 onlinelibrary.wiley.com
L Vaghi, F Rizzo - Solar RRL, 2023 - Wiley Online Library
Organic–inorganic halide perovskite solar cells (PSCs) and organic solar cells (OSCs) attract great attention as alternative renewable photovoltaic technology. The state‐of‐the‐art spiro…
Number of citations: 5 onlinelibrary.wiley.com
WF Jiang, HL Wang, AG Wang, ZQ Li - Synthetic Communications®, 2008 - Taylor & Francis
A mild, simple, and efficient synthetic procedure for the preparation of 2-monobromo-, 2,7-dibromo-, and 2,2′,7,7′-tetrabromo-substituted spirobifluorene derivatives and their key …
Number of citations: 26 www.tandfonline.com
KT Wong, SY Ku, YM Cheng, XY Lin… - The Journal of …, 2006 - ACS Publications
A series of 9,9‘-spirobifluorene-bridged bipolar compounds DnAm bearing various n:m ratios for triarylamine (D) versus 1,3,4-oxadiazole-conjugated oligoaryl moiety (A) have been …
Number of citations: 76 pubs.acs.org
HJ Su, FI Wu, CF Shu - Macromolecules, 2004 - ACS Publications
We have synthesized polyfluorene copolymers containing bis(2,2-diphenylvinyl)fluorene pendent groups attached orthogonally to the C-9 positions of fluorene units. These polymers …
Number of citations: 99 pubs.acs.org

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